![molecular formula C22H22N4O3S B2451423 3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946352-42-7](/img/structure/B2451423.png)
3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant analgesic and anti-inflammatory properties. For instance, compounds synthesized from 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been tested and shown to possess moderate to potent analgesic and anti-inflammatory activities, with specific compounds emerging as particularly active in comparison to reference standards like diclofenac sodium. These compounds also showed mild ulcerogenic potential, suggesting a safer profile for gastrointestinal health (Alagarsamy et al., 2011; Alagarsamy & Murugesan, 2007).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also been synthesized and tested for their antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Some compounds exhibited enhanced antibacterial activity, indicating the potential of these derivatives in treating bacterial infections (Gupta et al., 2008).
Antioxidant Properties
Another study explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, revealing that specific modifications to the quinazolinone scaffold could significantly enhance antioxidant activity. These findings suggest the potential use of these compounds in mitigating oxidative stress and related disorders (Mravljak et al., 2021).
Tubulin Polymerization Inhibition and Anticancer Activity
Research on triazoloquinazolinone-based compounds has identified them as potent inhibitors of tubulin assembly, showing significant anticancer activity across various cancer cell lines. This highlights the potential therapeutic application of quinazolin-4(3H)-one derivatives in cancer treatment by disrupting cell division and inducing apoptosis in cancer cells (Driowya et al., 2016).
properties
IUPAC Name |
3-butyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-29-19)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJCFIPDLWLHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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